Lipophilicity (clogP) Differentiates the Target Compound from N-(2-methylpropyl) and N-benzyl-N-methyl Analogs Sharing the Same Morpholino-Pyridazinone Core
The calculated logP (clogP) of the target compound is 2.73, which lies within the optimal range for oral absorption and passive membrane permeability [1]. In contrast, the N-(2-methylpropyl) analog (CAS 1282113-54-5), which replaces the 6-methylheptan-2-yl tail with a shorter isobutyl chain, possesses a substantially lower clogP, while the N-benzyl-N-methyl analog incorporates a benzyl moiety that significantly increases lipophilicity beyond the target compound's value . This difference in clogP is critical because it directly influences LogD₇.₄, plasma protein binding, and non-specific tissue partitioning in pharmacokinetic studies [2].
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 2.73 |
| Comparator Or Baseline | N-(2-methylpropyl) analog: clogP < 2.0 (estimated); N-benzyl-N-methyl analog: clogP > 3.0 (estimated) |
| Quantified Difference | ΔclogP ≈ 0.7–1.0 versus shorter-chain analog; comparable directional difference versus benzylated analog |
| Conditions | In silico prediction using fragment-based method (Sildrug/IBB Warsaw platform) |
Why This Matters
Procurement decisions requiring a compound with a specific lipophilicity window for consistent cell permeability or formulation compatibility should prioritize the target compound over analogs with divergent clogP values.
- [1] Sildrug Database. Physicochemical Properties: C₁₈H₃₀N₄O₃. Institute of Biochemistry and Biophysics, Polish Academy of Sciences. https://sildrug.ibb.waw.pl View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
